molecular formula C17H16O5 B3026553 Odoriflavene CAS No. 101153-41-7

Odoriflavene

Cat. No. B3026553
CAS RN: 101153-41-7
M. Wt: 300.3 g/mol
InChI Key: SZZKTMJLZNFNGL-UHFFFAOYSA-N
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Description

Odoriflavene is a phenolic compound isolated from the herbs of Millettia dielsiana . It has been shown to inhibit platelet aggregation and has been studied in the treatment of cancer, cardiovascular disorders, and blood disorders . Odoriflavene inhibits fatty acid oxidation by inhibiting carnitine palmitoyltransferase-1 (CPT-1) and carnitine palmitoyltransferase-2 (CPT-2) .


Molecular Structure Analysis

Odoriflavene has a molecular weight of 300.31 and a molecular formula of C17H16O5 . Its structure includes a phenolic compound found in the root heartwood of Dalbergia odorifera T. Chen (Leguminosae) .


Physical And Chemical Properties Analysis

Odoriflavene has a molecular weight of 300.31 and a molecular formula of C17H16O5 . It is a powder in physical form . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Antioxidant Activities and Inhibition Effects

Odoriflavene, isolated from the root of Dalbergia odorifera T. Chen, demonstrates significant antioxidant activities. In a study conducted by Yu, Wang, and Yang (2007), odoriflavene was one of four compounds tested for its effect on the glutathione level in rat lenses under UV irradiation. This research highlights the compound's potential in protecting against oxidative stress and UV-induced damage. The study also found that odoriflavene showed cytotoxic activity against human neuroblastoma cells, indicating its potential use in therapeutic applications (Yu, Wang, & Yang, 2007).

Inhibition of Prostaglandin Biosynthesis

Odoriflavene, as part of its diverse bioactivities, has been shown to inhibit prostaglandin biosynthesis. This finding stems from research on compounds extracted from Dalbergia odorifera, where odoriflavene was identified as an effective inhibitor. This property is particularly significant given the role of prostaglandins in inflammation and pain, suggesting odoriflavene's potential use in anti-inflammatory therapies (Goda, Kiuchi, Shibuya, & Sankawa, 1985).

Analytical Tools for Food Flavours

While not directly studying odoriflavene, Stephan, Bücking, and Steinhart (2000) discussed the importance of analytical tools in flavor research, including the analysis of compounds like odoriflavene. Understanding such compounds' sensory properties is crucial for their application in food science and technology (Stephan, Bücking, & Steinhart, 2000).

Mechanism of Action

Odoriflavene has been shown to inhibit platelet aggregation . It achieves this by inhibiting fatty acid oxidation through the inhibition of carnitine palmitoyltransferase-1 (CPT-1) and carnitine palmitoyltransferase-2 (CPT-2) .

Safety and Hazards

Odoriflavene is recommended to be stored protected from air and light, and refrigerated or frozen at 2-8 °C . In case of contact with eyes or skin, it is advised to flush with plenty of water . If ingested or inhaled, medical attention is required .

Future Directions

While specific future directions for Odoriflavene research are not mentioned in the search results, it’s clear that its potential therapeutic effects in the treatment of cancer, cardiovascular disorders, and blood disorders warrant further investigation . Additionally, its mechanism of action involving the inhibition of fatty acid oxidation suggests potential applications in metabolic disease research.

properties

IUPAC Name

3-(2-hydroxy-3,4-dimethoxyphenyl)-2H-chromen-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-20-14-6-5-13(16(19)17(14)21-2)11-7-10-3-4-12(18)8-15(10)22-9-11/h3-8,18-19H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZKTMJLZNFNGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C2=CC3=C(C=C(C=C3)O)OC2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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